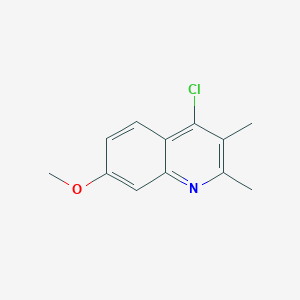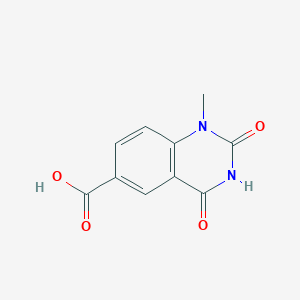
5-Chloro-6-methoxyquinoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-methoxyquinoline-2-carbaldehyde: is a chemical compound with the molecular formula C11H8ClNO2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxyquinoline-2-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction used to introduce an aldehyde group into an aromatic ring. The reaction involves the use of a Vilsmeier reagent, which is formed by the reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl3). The reaction conditions usually include heating the mixture to a specific temperature to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts such as piperidine, pyridine, and triethylamine can enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-6-methoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as thiols, amines, and alkoxides.
Condensation Reactions: It can react with hydrazines and amines to form hydrazones and Schiff bases.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like thiols, amines, and alkoxides in the presence of a base.
Condensation Reactions: Hydrazines and amines in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Condensation Reactions: Hydrazones and Schiff bases.
Oxidation: Quinoline carboxylic acid.
Reduction: Quinoline alcohol.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-6-methoxyquinoline-2-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It is a key building block in the preparation of complex heterocyclic structures .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. It is also used as a precursor in the synthesis of photodynamic therapy agents .
Mécanisme D'action
The mechanism of action of 5-Chloro-6-methoxyquinoline-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The specific pathways and targets depend on the structure of the quinoline derivative and the nature of the biological system .
Comparaison Avec Des Composés Similaires
- 2-Chloroquinoline-3-carbaldehyde
- 6-Methoxyquinoline-3-carbaldehyde
- 5-Chloroquinoline-2-carbaldehyde
Comparison: 5-Chloro-6-methoxyquinoline-2-carbaldehyde is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity .
Propriétés
Formule moléculaire |
C11H8ClNO2 |
|---|---|
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
5-chloro-6-methoxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-10-5-4-9-8(11(10)12)3-2-7(6-14)13-9/h2-6H,1H3 |
Clé InChI |
WHXOQQFZTRWKAO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)N=C(C=C2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11881211.png)
![N-Benzylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11881216.png)





![(1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol](/img/structure/B11881236.png)



